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Compound of Interest

Compound Name: 3-(Thiophen-3-yl)benzaldehyde

Cat. No.: B162331

For Researchers, Scientists, and Drug Development Professionals
Introduction

3-(Thiophen-3-yl)benzaldehyde is a bi-aryl organic compound featuring a benzaldehyde
moiety linked to a thiophene ring at the 3-position. Its structural motif is of significant interest in
medicinal chemistry and materials science due to the diverse biological activities and electronic
properties associated with thiophene-containing compounds. This technical guide provides a
comprehensive overview of the available literature on 3-(Thiophen-3-yl)benzaldehyde,
including its chemical properties, a proposed synthetic route, and a discussion of its potential
biological applications based on analogous structures.

Chemical and Physical Properties

While detailed experimental data for 3-(Thiophen-3-yl)benzaldehyde is limited in publicly
available literature, some key physical properties have been identified.
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Property Value Reference
CAS Number 129746-42-5 (11121131141
Molecular Formula C11HsOS

Molecular Weight 188.25 g/mol [1]

Melting Point 45-46 °C [1]

3-(3-Formylphenyl)thiophene,
Synonyms ) [1]
3-(Thien-3-yl)benzaldehyde

Proposed Synthesis: Suzuki-Miyaura Cross-
Coupling

Currently, a specific, detailed experimental protocol for the synthesis of 3-(Thiophen-3-
yl)benzaldehyde is not readily available in the surveyed literature. However, based on
established methods for the synthesis of similar bi-aryl compounds, a Suzuki-Miyaura cross-
coupling reaction is a highly plausible and efficient route.[5][6] This method involves the
palladium-catalyzed reaction of an aryl halide with an arylboronic acid. For the synthesis of 3-
(Thiophen-3-yl)benzaldehyde, this would involve the coupling of 3-bromobenzaldehyde with
thiophene-3-boronic acid. To avoid potential side reactions with the aldehyde functionality, the
aldehyde can be protected as a diethyl acetal.
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Caption: Proposed synthetic workflow for 3-(Thiophen-3-yl)benzaldehyde.

Experimental Protocol (Proposed)

This proposed protocol is based on general procedures for Suzuki-Miyaura couplings of similar
substrates.[6]

Step 1: Protection of 3-Bromobenzaldehyde

e To a solution of 3-bromobenzaldehyde (1.0 eq) in anhydrous ethanol, add a catalytic amount
of a strong acid (e.g., p-toluenesulfonic acid).
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o The mixture is refluxed for several hours, with the removal of water, until the reaction is
complete (monitored by TLC or GC-MS).

e The reaction is cooled to room temperature, and the solvent is removed under reduced
pressure.

e The residue is dissolved in an organic solvent (e.g., diethyl ether), washed with a saturated
agueous sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and
concentrated to yield 3-bromobenzaldehyde diethyl acetal.

Step 2: Suzuki-Miyaura Coupling

e To a degassed mixture of a suitable solvent (e.g., a 3:1 mixture of dioxane and water), add 3-
bromobenzaldehyde diethyl acetal (1.0 eq), thiophene-3-boronic acid (1.2 eq), and a base
(e.g., K2COs, 3.0 eq).

 To this suspension, add a palladium catalyst, such as
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPhs)4, 0.05 eq).

e The reaction mixture is heated to 100 °C under an inert atmosphere for 12 hours.

 After cooling, the mixture is diluted with water and extracted with an organic solvent (e.g.,
ethyl acetate).

e The combined organic layers are washed with brine, dried over anhydrous Na-SOa, and
concentrated.

Step 3: Deprotection

e The crude protected product from Step 2 is dissolved in a mixture of a suitable organic
solvent (e.g., THF) and aqueous acid (e.g., 1M HCI).

e The mixture is stirred at room temperature until the deprotection is complete (monitored by
TLC or GC-MS).

e The organic solvent is removed, and the aqueous layer is extracted with an organic solvent.
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e The combined organic layers are washed, dried, and concentrated. The crude product is
then purified by column chromatography on silica gel to afford 3-(Thiophen-3-
yl)benzaldehyde.

Potential Biological Activities

While no specific biological studies on 3-(Thiophen-3-yl)benzaldehyde have been reported,
the thiophene and benzaldehyde moieties are present in numerous biologically active
compounds.

Inhibition of Aldo-Keto Reductase 1C3 (AKR1C3)

Aldo-keto reductase 1C3 (AKR1C3) is an enzyme implicated in the progression of castration-
resistant prostate cancer and other hormone-dependent cancers.[7][8] Several inhibitors of
AKR1C3 contain a thiophene ring, suggesting that this heterocycle can interact favorably with
the enzyme's active site.[7][9][10][11] It is plausible that 3-(Thiophen-3-yl)benzaldehyde could
act as a scaffold for the development of novel AKR1C3 inhibitors.
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Caption: Hypothetical inhibition of the AKR1C3 signaling pathway.

Antiproliferative and Antimicrobial Activity

Thiophene-containing analogues of combretastatin A-4, a potent anticancer agent, have been
synthesized and evaluated for their antiproliferative activities.[12] Furthermore, benzaldehyde
itself has been shown to possess antimicrobial and insecticidal properties.[13][14] The
combination of these two pharmacophores in 3-(Thiophen-3-yl)benzaldehyde suggests that it
could be investigated for potential antiproliferative and antimicrobial effects.

Conclusion
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3-(Thiophen-3-yl)benzaldehyde is a chemical entity with potential applications in drug
discovery and materials science. While detailed experimental data remains limited, this guide
provides a framework based on established chemical principles for its synthesis and potential
biological evaluation. The proposed Suzuki-Miyaura coupling offers a reliable method for its
preparation, and the structural similarities to known bioactive molecules, particularly AKR1C3
inhibitors, warrant further investigation into its pharmacological properties. Researchers are
encouraged to use this guide as a starting point for their own studies on this promising
compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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